The compound is classified as a pyrrolo[3,2-d]pyrimidine, which is a bicyclic structure formed by the fusion of a pyrrole ring with a pyrimidine ring. This classification places it within a broader category of nitrogen-containing heterocycles known for their biological activity, particularly in drug development.
The synthesis of 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various methods that typically involve the construction of the pyrrolo and pyrimidine components.
The molecular structure of 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine features a fused bicyclic system consisting of a five-membered pyrrole ring and a six-membered pyrimidine ring.
Crystallographic studies (if available) can provide insights into bond lengths, angles, and molecular packing which are crucial for understanding its reactivity and interaction with biological targets.
2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine participates in various chemical reactions that can modify its structure or utilize it as an intermediate in further synthetic pathways.
Conditions such as solvent choice, temperature, and catalysts play significant roles in determining reaction outcomes and yields.
The mechanism of action for 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Studies using biochemical assays can help clarify how these compounds exert their effects at the molecular level.
Understanding the physical and chemical properties of 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine is crucial for predicting its behavior in biological systems and during synthesis.
The applications of 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine span several fields:
The systematic IUPAC name for this heterocyclic compound is 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine, reflecting its ethoxy substituents at positions 2 and 4 of the fused bicyclic core. The molecular formula C₁₀H₁₃N₃O₂ (molecular weight: 207.23 g/mol) indicates a planar, electron-deficient π-system characteristic of pyrrolopyrimidines [3]. The SMILES notation CCOC1=C(NC=C2)C2=NC(OCC)=N1
explicitly defines the connectivity: ethoxy groups (-OCH₂CH₃) at C2/C4, a bridgehead hydrogen at N5, and the characteristic fusion between pyrrole (positions 5-6a) and pyrimidine (positions 4a-7a) rings [3].
Table 1: Atomic Composition and Key Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₃O₂ |
Molecular Weight | 207.23 g/mol |
Ring System | Pyrrolo[3,2-d]pyrimidine |
Substituents | Ethoxy at C2, ethoxy at C4 |
CAS Registry Number | 172982-65-9 |
This scaffold differs structurally from the methoxy analog (2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine, C₈H₉N₃O₂) through its longer ethyl chains, which influence electronic distribution and steric bulk [1]. The ethoxy groups enhance lipophilicity (logP ≈ 1.8 vs. 0.9 for methoxy analog) while minimally affecting the core π-conjugation.
Density functional theory (DFT) studies of analogous pyrrolo[3,2-d]pyrimidines reveal that ethoxy substituents exert moderate electron-donating effects (+I effect), raising the energy of the highest occupied molecular orbital (HOMO) by approximately 0.5 eV compared to chloro-substituted derivatives [5]. This electronic perturbation enhances nucleophilicity at N3/C6 positions, facilitating electrophilic aromatic substitutions or metal-catalyzed couplings. Frontier orbital analysis indicates:
Table 2: Computed Electronic Parameters (DFT, B3LYP/6-311G(d,p) Level)
Parameter | 2,4-Diethoxy Derivative | 2,4-Dichloro Analog |
---|---|---|
HOMO Energy (eV) | -6.2 | -7.1 |
LUMO Energy (eV) | -1.8 | -2.3 |
HOMO-LUMO Gap (eV) | 4.4 | 4.8 |
Dipole Moment (Debye) | 4.1 | 5.3 |
The reduced HOMO-LUMO gap (4.4 eV vs. 4.8 eV in 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) correlates with bathochromic shifts in UV-vis absorption spectra observed in substituted analogs [4] [5]. Natural bond orbital (NBO) analysis confirms hyperconjugation between ethoxy oxygen lone pairs and σ* orbitals of adjacent pyrimidine carbons, contributing to the +M effect (resonance donation).
Though the scaffold lacks chiral centers, its tautomeric equilibria profoundly influence reactivity and biological recognition. Three dominant tautomers exist (Figure 2):
IR and ¹⁵N-NMR studies of related pyrrolo[3,2-d]pyrimidines indicate the 5H-tautomer dominates (>90% in CDCl₃), stabilized by extended conjugation [2]. Ethoxy groups shift this equilibrium toward 5H by resonance donation, contrasting with electron-withdrawing substituents (e.g., Cl) that favor 7H forms.
Conformational analysis reveals restricted rotation of ethoxy groups. The C2-ethoxy moiety adopts near-planar orientation (dihedral angle ∠C2-O-C-C ≈ 15°) to maximize conjugation with the pyrimidine ring, while C4-ethoxy rotates freely due to steric repulsion with the fused pyrrole. Variable-temperature NMR shows coalescence at 220 K, indicating a rotational barrier of ~10 kcal/mol for C2-ethoxy [3].
The [3,2-d] isomer exhibits distinct electronic and steric properties versus isomeric pyrrolopyrimidines (Table 3), significantly impacting bioactivity and synthetic applications:
Table 3: Regioisomeric Comparison of Pyrrolopyrimidine Scaffolds
Property | Pyrrolo[3,2-d]pyrimidine (2,4-Diethoxy) | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[3,4-d]pyrimidine |
---|---|---|---|
Ring Fusion Atoms | N5-C6/C4a-N7a | N1-C2/C8a-N3 | N1-C6/C4a-C7a |
HOMO Energy (eV) | -6.2 | -5.9 | -6.5 |
pKa (N-H) | 10.2 | 9.8 | 12.1* |
Common Bioactivity | Kinase inhibition | Antifolate agents | PDE inhibitors |
Fluorescence Quantum Yield | Low (Φ<0.05) | Variable (Φ=0.04–0.83) [2] | Not reported |
Key distinctions include:
The steric profile of the [3,2-d] scaffold permits bulkier C6 substituents without significant ring distortion, an advantage exploited in medicinal chemistry optimizations. However, its lower fluorescence quantum yield (Φ<0.05) limits utility in probe design compared to highly fluorescent [2,3-d] analogs (e.g., Φ=0.83 for N,N-dimethylaminophenyl derivatives) [2].
FiguresFigure 1: Frontier Orbitals (DFT Calculations)(A) HOMO of 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine(B) LUMO of 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine
Figure 2: Dominant Tautomeric Forms5H-Tautomer ↔ 7H-Tautomer ↔ 3H-Tautomer(Equilibrium favors 5H-form in non-polar media)
Figure 3: Regioisomeric Pyrrolopyrimidine Cores(A) Pyrrolo[3,2-d]pyrimidine(B) Pyrrolo[2,3-d]pyrimidine(C) Pyrrolo[3,4-d]pyrimidine
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: